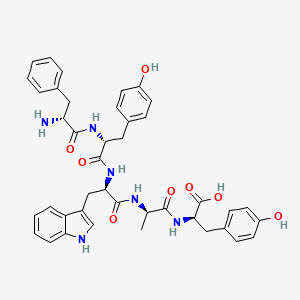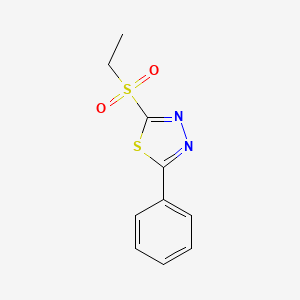
2-(Ethanesulfonyl)-5-phenyl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both sulfonyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylsulfonyl chloride with a phenyl-substituted thiosemicarbazide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to use more cost-effective reagents and solvents. Continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the process. The use of catalysts and alternative energy sources, such as microwave irradiation, can also be explored to improve reaction rates and yields.
化学反応の分析
Types of Reactions
2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives with enhanced stability and different reactivity.
Reduction: Amines that can serve as intermediates for further functionalization.
Substitution: Various substituted thiadiazole derivatives with potential biological activity.
科学的研究の応用
2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals targeting specific enzymes and receptors.
Industry: Used in the production of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-(ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole
- 2-(Ethylsulfonyl)-5-methyl-1,3,4-thiadiazole
- 2-(Ethylsulfonyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole is unique due to the presence of both ethylsulfonyl and phenyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to its analogs.
特性
CAS番号 |
97051-23-5 |
|---|---|
分子式 |
C10H10N2O2S2 |
分子量 |
254.3 g/mol |
IUPAC名 |
2-ethylsulfonyl-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H10N2O2S2/c1-2-16(13,14)10-12-11-9(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChIキー |
LBFDSIRSINEDJG-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=NN=C(S1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


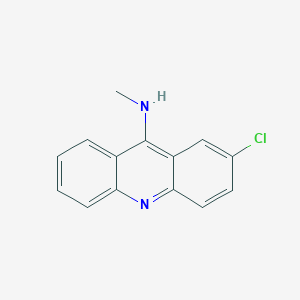
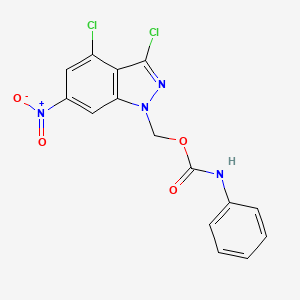
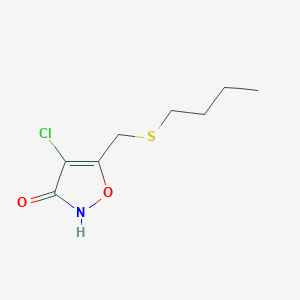

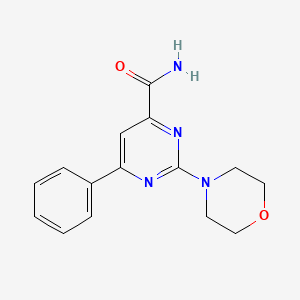
![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)
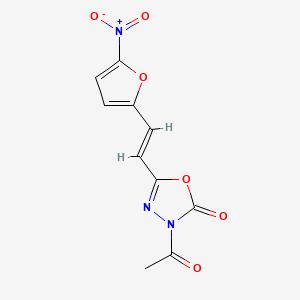

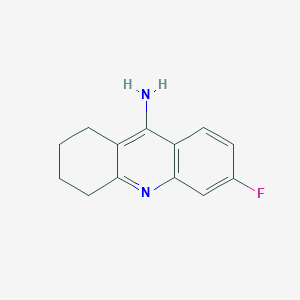
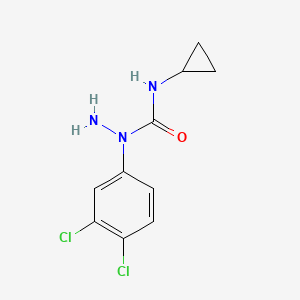
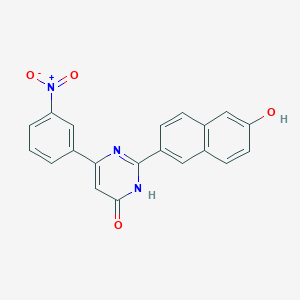
![8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine](/img/structure/B12918329.png)
